2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C20H25N3O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H25N3O3S/c1-25-16-6-2-14(3-7-16)20(8-10-26-11-9-20)13-21-18(24)17-12-27-19(23-17)22-15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
LOORPXIKIQKCLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CSC(=N3)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopropylamine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of thiazole derivatives that have shown promise in medicinal chemistry. Thiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of this compound enable it to interact with specific biological targets, making it a candidate for further development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of thiazole derivatives. Modifications to the cyclopropyl and methoxyphenyl groups can significantly influence the compound's biological activity.
Pharmacological Insights
Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects:
- Anticancer Activity : Some thiazole derivatives have been identified as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds that inhibit glutathione peroxidase have been linked to inducing ferroptosis in cancer cells .
- Neurological Applications : The potential of thiazole derivatives as modulators of neurotransmitter systems has been explored, particularly in relation to pain management and neurodegenerative diseases. The P2X3 receptor antagonism has been a focal point in developing treatments for neuropathic pain .
Case Studies
- Thiazole Derivatives in Cancer Therapy : A study demonstrated that a related thiazole derivative effectively inhibited tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involved the modulation of oxidative stress pathways, highlighting the relevance of this compound in oncology .
- Neuropathic Pain Management : Research on P2X3 receptor antagonists has shown promising results in alleviating pain symptoms in preclinical models. Compounds structurally related to 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide have been evaluated for their ability to selectively inhibit P2X3 receptors, indicating potential therapeutic benefits for chronic pain conditions .
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other thiazole and pyran-based derivatives. Below is a detailed comparison:
Core Structural Analogues
Key Observations :
- THP Modifications: The target compound’s THP ring is substituted with a 4-methoxyphenyl group, whereas analogues like 9e and 9g use a cyano group at the same position. The methoxy group may enhance lipophilicity and π-π stacking compared to the cyano group’s electron-withdrawing effects .
- Thiazole vs. Pyrazole Cores : Thiazole derivatives (target compound and ) exhibit greater sulfur-mediated metabolic stability compared to pyrazole-based analogues (e.g., 9e , 9g ), which may influence bioavailability .
Hypothesized Bioactivity
Biological Activity
The compound 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.47 g/mol. The structural features include:
- A cyclopropyl group,
- A thiazole ring,
- A methoxyphenyl group,
- A tetrahydropyran moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- Several studies have demonstrated that thiazole derivatives possess significant antitumor properties. For instance, compounds similar to the one have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models.
-
Antimicrobial Activity :
- The compound may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
-
Anti-inflammatory Effects :
- Thiazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The exact mechanisms through which 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It could interact with various receptors implicated in inflammation and tumorigenesis.
Case Studies
- Anticancer Study :
- Antimicrobial Efficacy :
- Inflammation Model :
Data Table
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | IC50 = 12 µM |
| Antimicrobial | Bacterial growth inhibition | MIC = 8 - 32 µg/mL |
| Anti-inflammatory | Reduced edema | Significant reduction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling the thiazole-4-carboxamide core with functionalized tetrahydropyran intermediates. For example, acylation of the cyclopropylamine group followed by nucleophilic substitution or amide bond formation with the tetrahydropyran-methyl moiety .
- Optimization : Use polar aprotic solvents (e.g., DMF, DCM) for amide coupling, and consider catalysts like HATU or EDCI for improved efficiency. Reaction temperatures between 0–25°C minimize side products .
- Yield Challenges : Low yields (e.g., 6–39% in similar compounds) often arise from steric hindrance; microwave-assisted synthesis or flow chemistry may enhance efficiency .
Q. What analytical techniques are critical for structural characterization?
- Primary Methods :
- NMR Spectroscopy : Confirm regiochemistry of the cyclopropylamino group (δ 1.2–1.8 ppm for cyclopropane protons) and tetrahydropyran substituents (δ 3.3–4.0 ppm for oxymethylene) .
- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z ~470–500 Da) .
- Advanced Techniques : X-ray crystallography for resolving stereochemical ambiguities in the tetrahydropyran ring .
Q. How is initial biological activity screening conducted for this compound?
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Target Identification : Fluorescence polarization assays to assess binding to kinases or GPCRs, leveraging the thiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Key Modifications :
- Cyclopropylamino Group : Replace with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
- Tetrahydropyran-Methyl Moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Screening Strategy : Parallel synthesis of analogs followed by dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., COX-2, EGFR) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Case Study : Discrepancies in δ values for the tetrahydropyran ring may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior .
- Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling :
- ADME Studies : Assess metabolic stability in liver microsomes and plasma protein binding to explain poor in vivo translation .
- Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if solubility is limiting .
Q. How to evaluate polypharmacology effects and off-target interactions?
- Proteome-Wide Screening : Chemoproteomics (e.g., thermal shift assays) to identify unintended targets .
- Computational Tools : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
